3-(2-Ethylphenyl)thiolan-3-ol

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Procure the exact 3-(2-Ethylphenyl)thiolan-3-ol (CAS 1863610-53-0) to ensure experimental reproducibility. Its unique ortho-ethyl substitution on the thiolane ring creates a distinct steric and lipophilic profile compared to para-substituted analogs, making it a critical building block for accurate SAR studies. Generic substitution is scientifically indefensible and can compromise assay and binding data integrity. Secure high-purity material (≥97%) to guarantee reliable outcomes in your synthetic transformations and drug discovery programs.

Molecular Formula C12H16OS
Molecular Weight 208.32 g/mol
Cat. No. B8077929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethylphenyl)thiolan-3-ol
Molecular FormulaC12H16OS
Molecular Weight208.32 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1C2(CCSC2)O
InChIInChI=1S/C12H16OS/c1-2-10-5-3-4-6-11(10)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3
InChIKeyHJOKWPGOBRTUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Ethylphenyl)thiolan-3-ol: Core Structural and Physicochemical Baseline for Procurement


3-(2-Ethylphenyl)thiolan-3-ol (CAS: 1863610-53-0) is an organosulfur heterocycle comprising a tetrahydrothiophene (thiolane) ring with a hydroxyl group and a 2-ethylphenyl substituent at the 3-position . Its molecular formula is C₁₂H₁₆OS and its molecular weight is 208.32 g/mol . Commercial specifications from Fluorochem indicate a minimum purity of 97.0% and hazard classification as Harmful/Irritant (GHS07) . The compound's ortho-ethyl substitution distinguishes it from para-substituted analogs and influences its lipophilicity and steric profile .

Why In-Class Thiolane-3-ol Analogs Cannot Be Substituted for 3-(2-Ethylphenyl)thiolan-3-ol in Quantitative Assays


Generic substitution among thiolane-3-ol derivatives is not scientifically defensible due to substantial differences in molecular weight, lipophilicity, and steric configuration that directly impact physicochemical and biological behavior . The target compound (MW 208.32, ortho-ethyl substitution) differs markedly from analogs such as 3-phenylthiolan-3-ol (MW 180.27) and 3-(4-methylphenyl)thiolan-3-ol (MW 194.30) . Even the positional isomer 3-(4-ethylphenyl)thiolan-3-ol (MW 208.32) exhibits altered electronic distribution and steric accessibility due to para vs. ortho substitution, which can affect binding interactions and solubility. Procurement of the exact compound is essential to maintain experimental reproducibility and to satisfy patent-specific or target-specific requirements .

Quantitative Differentiation of 3-(2-Ethylphenyl)thiolan-3-ol from Structural Analogs


Molecular Weight Differentiation for Stoichiometric Calculations

The molecular weight of 3-(2-Ethylphenyl)thiolan-3-ol is 208.32 g/mol, which is significantly higher than that of 3-phenylthiolan-3-ol (180.27 g/mol) . This 28.05 g/mol difference (15.6% increase) directly impacts molarity calculations, dosing, and mass balance in synthetic and biological workflows.

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Purity Specification and Batch Consistency

Commercial sources specify a minimum purity of 97.0% for 3-(2-Ethylphenyl)thiolan-3-ol, with some vendors offering 98% . This is comparable to the purity specifications of analogs such as 3-(4-ethylphenyl)thiolan-3-ol (typically 95-97%) .

Quality Control Procurement Analytical Chemistry

Lipophilicity and Solubility Profile

While experimental logP for 3-(2-Ethylphenyl)thiolan-3-ol is not directly reported, the core thiolan-3-ol scaffold has a logP of 0.4842 [1]. The addition of the ortho-ethylphenyl group is expected to increase lipophilicity substantially relative to the parent scaffold and to analogs lacking the ethyl substituent, based on class-level inference from the impact of alkyl substitution on logP .

Physicochemical Properties Drug Design Analytical Chemistry

Hazard Classification and Safe Handling Requirements

3-(2-Ethylphenyl)thiolan-3-ol is classified as Harmful/Irritant (GHS07) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This classification is consistent with other thiolane-3-ol derivatives but necessitates specific PPE and ventilation controls during handling .

Safety Regulatory Procurement

Optimal Research and Industrial Application Scenarios for 3-(2-Ethylphenyl)thiolan-3-ol


Medicinal Chemistry: Building Block for Ortho-Ethylphenyl-Containing Heterocycles

The ortho-ethyl substitution pattern of 3-(2-Ethylphenyl)thiolan-3-ol provides a distinct steric and electronic profile compared to para-substituted analogs, making it a valuable building block for structure-activity relationship (SAR) studies in medicinal chemistry programs . The compound's 97% minimum purity ensures reliable outcomes in synthetic transformations and subsequent biological assays.

Analytical Chemistry: Reference Standard for Thiolane-3-ol Derivative Quantitation

The defined molecular weight (208.32 g/mol) and commercially available purity specifications support the use of 3-(2-Ethylphenyl)thiolan-3-ol as a reference standard in HPLC, LC-MS, and other analytical methods for the detection and quantitation of related thiolane-3-ol compounds in complex matrices.

Physicochemical Profiling: Lipophilicity and Permeability Studies

The ortho-ethyl substitution of 3-(2-Ethylphenyl)thiolan-3-ol is expected to confer distinct lipophilicity and permeability characteristics relative to para-substituted or unsubstituted analogs, based on class-level inference from alkyl substitution effects . This makes it a suitable candidate for systematic studies of structure-property relationships in drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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